3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A synthetic method involving 3-methylpyridine as a raw material has been described for a similar compound .Chemical Reactions Analysis
Pyrazoles, the class of compounds to which this molecule belongs, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use in such syntheses .Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
The synthesis of pyrazole derivatives, including 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole, has been extensively explored due to their wide range of biological activities. Pyrazole derivatives exhibit a pharmacophore's role in many biologically active compounds, making them a significant template for combinatorial and medicinal chemistry. They are extensively utilized as synthons in organic synthesis and have shown widespread biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The recent success of pyrazole COX-2 inhibitors has further highlighted these heterocycles' importance in medicinal chemistry. The synthesis involves steps like condensation followed by cyclization or multicomponent reactions (MCR), achieved under various conditions, including microwave irradiation, providing valuable information for designing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Catalytic Applications and Green Chemistry
The development of new strategies for the synthesis of valuable heterocyclic compounds, such as tetrahydrobenzo[b]pyrans, using organocatalysts, has gained particular interest among organic chemists and pharmacologists. These efforts aim at the construction of heterocycles through environmentally friendly methods, utilizing green solvents and developing less toxic reagents. Organocatalytic approaches for synthesizing tetrahydrobenzo[b]pyrans underscore the principles of green chemistry, highlighting the importance of these compounds in synthetic organic chemistry and their potential applications in drug discovery (Kiyani, 2018).
Hybrid Catalysts in Synthesis
Hybrid catalysts have shown significant potential in synthesizing complex molecules, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial for the pharmaceutical and medicinal industries. These scaffolds' broad applicability and bioavailability make them an attractive target for synthesis using various hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. The application of these catalysts in a one-pot multicomponent reaction illustrates the evolving field of catalysis and its role in developing new therapeutic molecules (Parmar, Vala, & Patel, 2023).
Future Directions
The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness. This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies . The multicomponent synthesis of heterocyclic compounds holds a prominent position due to its efficiency and versatility . Therefore, future research could focus on the green synthesis of such compounds, including “3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole”.
Mechanism of Action
Target of Action
The primary target of 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is the Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .
Mode of Action
This compound, like other Succinate Dehydrogenase Inhibitors (SDHIs), can interfere with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen . This unique mode of action means they have no cross-resistance with other classes of fungicides .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle, a crucial biochemical pathway that provides energy for the growth of pathogenic bacteria . By inhibiting the function of succinate dehydrogenase, the compound disrupts this energy production, leading to the death of the pathogen .
Pharmacokinetics
The compound has a molecular weight of 230.758 Da , which suggests it may have good bioavailability as compounds under 500 Da are generally well-absorbed . .
Result of Action
The result of the action of this compound is the inhibition of energy production in pathogenic bacteria, leading to their death . This makes the compound potentially useful as a fungicide .
Biochemical Analysis
Biochemical Properties
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity . This interaction highlights the potential of this compound as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It also affects the expression of genes involved in cell cycle regulation, such as p21 and p27, leading to cell cycle arrest . Additionally, this compound has been reported to alter cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of target enzymes, such as CDK2, and inhibits their activity . This inhibition leads to the disruption of cell cycle progression and induction of apoptosis. The compound also modulates gene expression by interacting with transcription factors and altering their binding to DNA . Furthermore, this compound has been shown to inhibit the activity of succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle, thereby affecting cellular energy production .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis . Additionally, the compound’s effects on cellular function remain consistent over extended periods, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a specific dosage range required to achieve optimal therapeutic outcomes without causing severe side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, the compound inhibits succinate dehydrogenase, affecting the tricarboxylic acid cycle and reducing cellular energy production . Additionally, it has been shown to modulate the activity of enzymes involved in glycolysis and oxidative phosphorylation, thereby altering metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It interacts with binding proteins that facilitate its localization and accumulation in specific tissues . Studies have shown that the compound preferentially accumulates in tumor tissues, enhancing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the mitochondria, where it exerts its effects on cellular metabolism . It has been shown to interact with mitochondrial proteins and alter their function, leading to changes in energy production and induction of apoptosis . Additionally, the compound’s localization to the nucleus has been reported, where it modulates gene expression by interacting with transcription factors .
Properties
IUPAC Name |
3-(chloromethyl)-2-propan-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-7(2)13-10(5-11)8-6-14-4-3-9(8)12-13/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXTWTAWWWEIRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2COCCC2=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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